11-脱甲基-9-羧基-δ-9-四氢大麻酚

描述

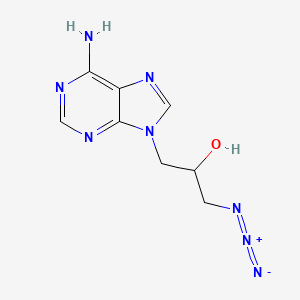

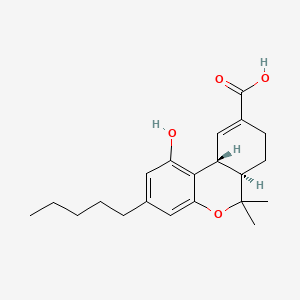

An analytical reference standard suitable in cannabinoid testing, clinical toxicology, forensic analysis, or urine drug testing by LC-MS/MS or GC/MS. Also known as THC acid, 11-nor-9-Carboxy-Δ 9-THC is the main secondary metabolite of THC found in urine or blood of cannabis users.

11-nor-9-carboxy-Delta-tetrahydrocannabinol is a phytocannabinoid that is Delta-tetrahydrocannabinol in which the C-11 methyl has been fully oxidised to a carboxy group. Further enzymatic oxidation product of 11-hydroxy-Delta-tetrahydrocannabinol. It has a role as a human xenobiotic metabolite. It derives from a Delta-tetrahydrocannabinol.

科学研究应用

检测和环境存在

11-脱甲基-9-羧基-δ-9-四氢大麻酚(THC-COOH)是 Δ9-四氢大麻酚 (THC) 的主要代谢物,已被确认为水生环境中一种新兴污染物。气相或液相色谱与质谱联用的分析技术最近的进步,使得能够以纳克到皮克/升的浓度检测各种水源中的 THC-COOH。研究报告了在未经处理和处理过的废水、地表水甚至自来水中都存在 THC-COOH,突出了其广泛存在以及大麻使用和处置的潜在环境影响 (Park、Mackie 和 Gagnon,2017 年)。这强调了需要进一步研究其在水处理过程中的归宿、毒性和去除方法,以减轻其环境足迹。

药代动力学

了解包括 THC 及其代谢物 THC-COOH 在内的类大麻酚的药代动力学,对于各种医疗和法律应用至关重要。该领域的研究重点是这些化合物如何被人体吸收、分布、代谢和排泄。例如,吸烟与口服时 THC 的生物利用度差异很大,并且其代谢物可以在体液中检测很长时间。这些信息对于解释药物测试、了解大麻使用的长期影响以及开发大麻酚的治疗应用至关重要 (McGilveray,2005 年)。

神经免疫调节和疾病进展

THC-COOH 在大麻酚化合物和免疫系统之间的复杂相互作用中发挥作用,这与艾滋病毒/猿免疫缺陷病毒 (SIV) 等疾病的背景尤为相关。对非人类灵长类动物的研究表明,长期施用 THC(THC-COOH 的前体)可以改善疾病进展,减少病毒载量和组织炎症,并降低 SIV 感染猕猴的病率和死亡率。这些发现表明,大麻酚可能以影响疾病进展的方式调节免疫反应,尽管确切的机制仍有待充分阐明。该研究方向为免疫功能低下患者的治疗干预带来了希望,突出了大麻酚超越其精神活性特性的潜力 (Molina 等人,2011 年)。

作用机制

Target of Action

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed . The primary targets of this compound are the cannabinoid receptors, which are found throughout the body .

Mode of Action

The psychoactive effects of THC are primarily mediated by the activation of cannabinoid receptors, which result in a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . It has also been shown to moderate the effects of THC itself which may help explain the difference in subjective effects seen between occasional and regular users of cannabis .

Biochemical Pathways

11-nor-9-carboxy-delta-9-tetrahydrocannabinol is formed in the body by oxidation of the active metabolite 11-hydroxy-THC by liver enzymes. It is then metabolized further by conjugation with glucuronide, forming a water-soluble congener which can be more easily excreted by the body .

Pharmacokinetics

The pharmacokinetic properties of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol are variable. It has a long half-life in the body of up to several days (or even weeks in very heavy users), making it the main metabolite tested for blood or urine testing for cannabis use .

Action Environment

The action of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol can be influenced by various environmental factors. For instance, the presence of this compound in the body can be detected in blood or urine tests, and its levels can be used to determine how recently cannabis was consumed . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as the individual’s metabolism, the frequency of cannabis use, and the method of cannabis consumption .

生化分析

Biochemical Properties

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol plays a significant role in biochemical reactions as a metabolite of delta-9-tetrahydrocannabinol. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its formation from delta-9-tetrahydrocannabinol . Additionally, 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol can bind to cannabinoid receptors, albeit with lower affinity compared to delta-9-tetrahydrocannabinol, influencing various biochemical pathways .

Cellular Effects

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol affects various cell types and cellular processes. It can influence cell signaling pathways, particularly those involving cannabinoid receptors. This compound has been shown to alter gene expression and cellular metabolism, leading to changes in cell function . For instance, it can modulate the activity of immune cells, impacting inflammatory responses .

Molecular Mechanism

The molecular mechanism of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol involves its interaction with cannabinoid receptors and other biomolecules. It can act as a partial agonist or antagonist at these receptors, leading to changes in downstream signaling pathways . Additionally, 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol can inhibit or activate various enzymes, influencing metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol can change over time. This compound is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects have been observed at high doses, including alterations in liver function and immune responses .

Metabolic Pathways

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is involved in several metabolic pathways. It is primarily formed through the oxidation of delta-9-tetrahydrocannabinol by cytochrome P450 enzymes . This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound is often found in higher concentrations in fatty tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

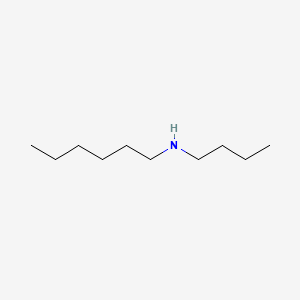

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204907, DTXSID701344925 | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56354-06-4, 104874-50-2 | |

| Record name | 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56354-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56354-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TPC9E4A32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is THC-COOH formed in the body?

A1: THC-COOH is formed through the metabolic breakdown of THC, the primary psychoactive component of cannabis. Following cannabis consumption, THC is metabolized in the liver, primarily by enzymes belonging to the cytochrome P450 family. This process involves several steps, ultimately leading to the formation of THC-COOH, a more water-soluble and inactive metabolite.

Q2: Does THC-COOH produce psychoactive effects?

A: Unlike THC, THC-COOH is not considered psychoactive. [, , , ]. It does not bind significantly to cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC [, , , ].

Q3: What is the significance of THC-COOH in drug testing?

A: THC-COOH is the primary metabolite targeted in urine drug tests for cannabis use [, , , , ]. Due to its long elimination half-life compared to THC, THC-COOH can be detected in urine for a longer duration, even after the psychoactive effects of THC have dissipated. [, , , , ].

Q4: How long can THC-COOH be detected in urine?

A: The detection window for THC-COOH in urine varies depending on several factors, including frequency and amount of cannabis use, individual metabolism, and the sensitivity of the testing method. In general, THC-COOH can be detected in urine for up to 30 days or more following heavy cannabis use, although detection windows are typically shorter for infrequent or light users [, , , ].

Q5: Can urine THC-COOH levels accurately determine the time of cannabis use?

A: While THC-COOH detection in urine indicates past cannabis use, it cannot precisely pinpoint the time of consumption. [, , , , ] The presence of THC-COOH only confirms that cannabis was used within a certain timeframe, not the specific time of use.

Q6: What is the significance of creatinine normalization in THC-COOH urine testing?

A: Creatinine normalization is employed in urine drug testing to account for variations in urine concentration. By comparing THC-COOH levels to creatinine levels, which remain relatively constant, a more accurate assessment of cannabis use can be obtained, minimizing the impact of diluted or concentrated urine samples. [].

Q7: What are the analytical techniques used for THC-COOH detection and quantification?

A: A variety of analytical techniques are employed for THC-COOH analysis, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common methods. These techniques offer high sensitivity and specificity, enabling accurate identification and quantification of THC-COOH in various biological matrices, including urine, blood, and hair [, , , , , , , , , ].

Q8: What are the potential applications of THC-COOH research beyond drug testing?

A8: While THC-COOH is primarily known for its role in drug testing, its unique properties and pharmacokinetic profile make it an intriguing target for research beyond this scope. For example, understanding the mechanisms and factors influencing THC-COOH formation and elimination could provide valuable insights for developing targeted therapies for cannabis use disorder or mitigating the negative effects of THC intoxication.

Q9: How does the presence of other cannabinoids, like cannabidiol (CBD), affect THC-COOH levels?

A: The presence of other cannabinoids, particularly CBD, can influence THC's pharmacokinetic profile and subsequently impact THC-COOH levels. Some studies suggest that CBD may compete with THC for metabolizing enzymes, potentially leading to altered THC-COOH formation rates. [].

Q10: Can THC-COOH be used as a biomarker for assessing cannabis use patterns or history?

A: While THC-COOH can indicate past cannabis use, its utility as a standalone biomarker for assessing specific use patterns or history is limited. [, , , , ] Factors such as individual metabolism, frequency of use, and time since last use can significantly impact THC-COOH levels, making it challenging to draw definitive conclusions about past use patterns based solely on THC-COOH measurements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)